molecular formula C5H7ClO3 B1275879 2-Acetoxypropionyl chloride CAS No. 38939-83-2

2-Acetoxypropionyl chloride

Cat. No. B1275879
Key on ui cas rn: 38939-83-2
M. Wt: 150.56 g/mol
InChI Key: ALHZEIINTQJLOT-UHFFFAOYSA-N
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Patent
US08648081B2

Procedure details

Stir a mixture of 2-acetoxy-propionic acid (550 g, 4.16 mol) in oxalyl chloride (500 mL) at room temperature for overnight. After removal of oxalyl chloride under vacuum, ˜700 g crude product is obtained (quantitative yield crude), which is used directly in the next step. 1H NMR (CDCl3, 400 MHz): δ 5.16 (m, 1H), 2.13 (s, 3H), 1.58 (d, J=7.2, 3H).
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]([CH3:9])[C:6](O)=[O:7])(=[O:3])[CH3:2].C(Cl)(=O)C([Cl:13])=O>>[C:1]([O:4][CH:5]([CH3:9])[C:6]([Cl:13])=[O:7])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
550 g
Type
reactant
Smiles
C(C)(=O)OC(C(=O)O)C
Name
Quantity
500 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of oxalyl chloride under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 700 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08648081B2

Procedure details

Stir a mixture of 2-acetoxy-propionic acid (550 g, 4.16 mol) in oxalyl chloride (500 mL) at room temperature for overnight. After removal of oxalyl chloride under vacuum, ˜700 g crude product is obtained (quantitative yield crude), which is used directly in the next step. 1H NMR (CDCl3, 400 MHz): δ 5.16 (m, 1H), 2.13 (s, 3H), 1.58 (d, J=7.2, 3H).
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]([CH3:9])[C:6](O)=[O:7])(=[O:3])[CH3:2].C(Cl)(=O)C([Cl:13])=O>>[C:1]([O:4][CH:5]([CH3:9])[C:6]([Cl:13])=[O:7])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
550 g
Type
reactant
Smiles
C(C)(=O)OC(C(=O)O)C
Name
Quantity
500 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of oxalyl chloride under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 700 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08648081B2

Procedure details

Stir a mixture of 2-acetoxy-propionic acid (550 g, 4.16 mol) in oxalyl chloride (500 mL) at room temperature for overnight. After removal of oxalyl chloride under vacuum, ˜700 g crude product is obtained (quantitative yield crude), which is used directly in the next step. 1H NMR (CDCl3, 400 MHz): δ 5.16 (m, 1H), 2.13 (s, 3H), 1.58 (d, J=7.2, 3H).
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]([CH3:9])[C:6](O)=[O:7])(=[O:3])[CH3:2].C(Cl)(=O)C([Cl:13])=O>>[C:1]([O:4][CH:5]([CH3:9])[C:6]([Cl:13])=[O:7])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
550 g
Type
reactant
Smiles
C(C)(=O)OC(C(=O)O)C
Name
Quantity
500 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of oxalyl chloride under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 700 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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